3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(4-phenylpiperazino)-1-propanone
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Overview
Description
3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(4-phenylpiperazino)-1-propanone is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a phenylpiperazine moiety, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(4-phenylpiperazino)-1-propanone typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acrolein and ammonia
Synthesis of Phenylpiperazine: The phenylpiperazine moiety can be synthesized by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the pyridine derivative with the phenylpiperazine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanone group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the propanone group, resulting in the formation of alcohols or amines.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(4-phenylpiperazino)-1-propanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms and effects on proteins and enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(4-phenylpiperazino)-1-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-2-pyridinyl)-1-(4-phenylpiperazino)-1-propanone: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.
3-(5-Trifluoromethyl-2-pyridinyl)-1-(4-phenylpiperazino)-1-propanone: Lacks the chlorine group, potentially altering its chemical behavior.
3-(3-Chloro-5-methyl-2-pyridinyl)-1-(4-phenylpiperazino)-1-propanone: Substitutes the trifluoromethyl group with a methyl group, which may impact its biological activity.
Uniqueness
The presence of both chlorine and trifluoromethyl groups on the pyridine ring in 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(4-phenylpiperazino)-1-propanone makes it unique. These substituents can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O/c20-16-12-14(19(21,22)23)13-24-17(16)6-7-18(27)26-10-8-25(9-11-26)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKCVQNSXDIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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